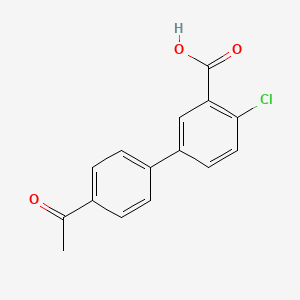
5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid (5-CFCA) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. It has been used in a variety of biochemical and physiological studies, as well as in drug discovery and development. 5-CFCA is available in a 95% purity grade and is relatively easy to obtain.
Applications De Recherche Scientifique
5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis, chromatography, and spectroscopy. It has also been used in biochemical and physiological studies, as well as in drug discovery and development. 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been used to study the structure and properties of proteins, as well as to study the structure and function of enzymes. It has also been used to study the structure and function of receptors, as well as to study the structure and function of nucleic acids.
Mécanisme D'action
5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the structure and properties of proteins, as well as to study the structure and function of enzymes. It has also been used to study the structure and function of receptors, as well as to study the structure and function of nucleic acids. 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% can act as a competitive inhibitor of enzymes, which means it binds to the active site of enzymes and blocks the binding of other substrates. It can also act as a non-competitive inhibitor of enzymes, which means it binds to the allosteric site of enzymes and prevents the enzyme from properly performing its function.
Biochemical and Physiological Effects
5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the structure and properties of proteins, as well as to study the structure and function of enzymes. It has also been used to study the structure and function of receptors, as well as to study the structure and function of nucleic acids. 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes and the modulation of receptor activity. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to obtain and is available in a 95% purity grade. In addition, it can be used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. It can also be used in a variety of biochemical and physiological studies, as well as in drug discovery and development.
However, 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% also has some limitations for use in laboratory experiments. It can be toxic in high concentrations, and it can cause skin and eye irritation. In addition, it can be difficult to accurately measure the concentration of 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% in a laboratory experiment, as it is easily degraded in the presence of light and air.
Orientations Futures
The use of 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% in scientific research is still in its early stages. There are a number of potential future directions for the use of 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% in scientific research. These include the use of 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% in the development of drugs for the treatment of cancer, inflammation, and other diseases; the study of the structure and function of proteins, enzymes, and receptors; and the study of the structure and function of nucleic acids. In addition, 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% could be used to study the structure and properties of other compounds, such as polymers and polysaccharides. Finally, 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% could be used in the development of new technologies, such as biosensors and diagnostics.
Méthodes De Synthèse
The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% can be accomplished by a two-step process. The first step involves the reaction of 5-cyano-2-fluorophenol with fluorobenzoyl chloride in a solvent such as acetonitrile. The second step involves the reaction of the resulting product with a base, such as potassium carbonate, in a solvent such as acetonitrile. The reaction yields a 95% pure 5-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid, 95% product.
Propriétés
IUPAC Name |
5-(5-cyano-2-fluorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-12-3-1-8(7-17)5-10(12)9-2-4-13(16)11(6-9)14(18)19/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPLOMOZBDTGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689806 |
Source


|
| Record name | 5'-Cyano-2',4-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-23-5 |
Source


|
| Record name | 5'-Cyano-2',4-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














